N-(2,3-Difluoro-benzyl)-4-sulfamoyl-benzamide is an organic compound classified under the category of n-benzylbenzamides. Its structure features a benzamide moiety linked to a benzyl group, specifically containing a sulfonamide functional group. This compound is primarily recognized for its potential therapeutic applications, particularly as an inhibitor of carbonic anhydrase II, an enzyme involved in various physiological processes.
The compound has been cataloged in various chemical databases, including DrugBank, where it is identified by the DrugBank ID DB07742. It is classified as a small molecule and is currently under experimental status with no approved clinical applications reported as of now. The molecular formula for N-(2,3-Difluoro-benzyl)-4-sulfamoyl-benzamide is , with a molecular weight averaging 326.318 g/mol .
The synthesis of N-(2,3-Difluoro-benzyl)-4-sulfamoyl-benzamide typically involves several key steps:
The molecular structure of N-(2,3-Difluoro-benzyl)-4-sulfamoyl-benzamide can be represented using its InChI key and SMILES notation . The compound features two fluorine atoms on the benzyl ring, which significantly influences its chemical properties and reactivity .
N-(2,3-Difluoro-benzyl)-4-sulfamoyl-benzamide can undergo various chemical reactions typical of sulfonamide and amide functionalities:
As a carbonic anhydrase II inhibitor, N-(2,3-Difluoro-benzyl)-4-sulfamoyl-benzamide operates by binding to the active site of the enzyme, thereby inhibiting its catalytic activity. This inhibition can lead to decreased bicarbonate formation and altered pH levels in biological systems. Such mechanisms are crucial in therapeutic contexts where modulation of carbon dioxide transport or acid-base balance is necessary .
The compound's stability and reactivity can be influenced by its fluorinated structure, which often enhances lipophilicity and bioavailability in pharmaceutical applications .
N-(2,3-Difluoro-benzyl)-4-sulfamoyl-benzamide has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents targeting carbonic anhydrase II. Its unique structure may also allow for further derivatization to enhance efficacy or specificity against various biological targets.
The synthesis of N-(2,3-difluoro-benzyl)-4-sulfamoyl-benzamide (molecular formula: C₁₄H₁₂F₂N₂O₃S; MW: 326.32 g/mol [5] [7]) employs modular strategies centered on sulfonyl chloride intermediates. A key route (Scheme 1) begins with 2-fluorobenzoic acid 1, chlorosulfonated at C4 using chlorosulfonic acid to yield sulfonyl chloride 2 (77% yield). Subsequent amidation with 3,4-difluoroaniline forms intermediate 3 (65% yield), which undergoes nucleophilic displacement with (2,3-difluorophenyl)methanamine to furnish the target benzamide [1]. Alternative pathways include Friedel-Crafts sulfonylation of 2-fluoroacetanilide 12 to generate regioisomeric sulfonyl chlorides (13), though chromatographic separation is required [1]. Microwave-assisted Ullmann reactions enable N-arylation for bicyclic analogs but suffer from stoichiometric copper iodide requirements and prolonged heating (150°C, 12–15 hours) [1].
Table 1: Synthetic Routes and Yields for Key Intermediates
Intermediate | Reaction Sequence | Yield (%) | Key Challenges |
---|---|---|---|
Sulfonyl chloride 2 | Chlorosulfonation of 2-fluorobenzoic acid | 77 | Corrosive reagents |
Amide 3 | Aniline coupling | 65 | Purification |
Bicyclic derivatives (e.g., 28-30) | Ullmann N-arylation | 64–94 | Copper excess, long reaction times |
Scaffold flexibility is demonstrated through sulfonamide "inversion" (Scheme 2): 5-amino-2-fluorobenzoic acid 5 undergoes Boc-protection, HATU-mediated amidation, deprotection, and sulfonylation with cycloalkylsulfonyl chlorides to yield reversed sulfonamides (9–11) [1].
The bioactivity of sulfamoylbenzamides is exquisitely sensitive to fluorine substitution and sulfonamide pharmacophores. In HBV capsid assembly inhibition studies, the lead compound 4a (cyclopentyl sulfonamide analog) exhibits EC₅₀ = 0.8 ± 0.2 μM in HepAD38 cells. Fluorine atoms at the benzyl ortho and meta positions (e.g., 2,3-difluoro) enhance target binding via hydrophobic interactions and electrostatic complementarity [4] [9]. Replacing the sulfonamide N-cyclopentyl group with azetidine (4f) retains potency (EC₅₀ = 1.2 ± 0.6 μM) but increases cytotoxicity (CC₅₀ < 15 μM in lymphocytes) due to altered membrane permeability [1].
Table 2: Impact of Sulfonamide Substituents on Anti-HBV Activity
Compound | Sulfonamide Group | EC₅₀ (μM) | Cytotoxicity (CC₅₀, μM) |
---|---|---|---|
4a | Cyclopentyl | 0.8 ± 0.2 | 32.7 (Vero cells) |
4f | Difluoroazetidine | 1.2 ± 0.6 | 14.0 (CEM cells) |
10 | Cyclohexyl (inverted) | 2.1 ± 1.3 | >30 |
4b | Benzyl | >10 | Inactive |
Sulfonamide inversion (e.g., 10) maintains submicromolar activity (EC₅₀ = 2.1 ± 1.3 μM), confirming tolerance for N-alkyl modifications. Conversely, benzyl sulfonamides or amino acid conjugates abolish antiviral effects, indicating steric restrictions [1]. The 2,3-difluoro-benzyl moiety optimizes capsid protein binding, as α-dimethyl substitution (21) or amide inversion (16) reduces potency >10-fold [1]. Quantum chemical analyses reveal fluorine atoms augment electron-withdrawing character, polarizing the sulfamoyl group and strengthening H-bonding with Asn136 of HBV core protein dimers [8].
Systematic fluorination of the benzamide ring profoundly modulates target selectivity. Ortho-fluorination (C2) in 4a stabilizes a bioactive conformation via intramolecular H-bonding with the sulfonamide carbonyl, validated by DFT calculations [8]. Para-fluoro derivatives exhibit reduced capsid disruption, while meta-fluoro analogs maintain potency but suffer metabolic instability. In carbonic anhydrase II (CA II) inhibition, 2,3-difluoro substitution enhances affinity (Kᵢ = 8 nM) due to fluorine-mediated hydrophobic packing in the active site [9].
Table 3: Fluorination Effects on Target Engagement
Fluorine Position | Anti-HBV EC₅₀ (μM) | CA II Inhibition (Kᵢ) | Key Structural Influence |
---|---|---|---|
2,3-Difluoro (e.g., target) | 0.8–1.2 | 8 nM | Hydrophobic contact with Phe131 |
4-Fluoro | >10 | 210 nM | Reduced hydrophobic burial |
2-Fluoro | 3.5 ± 0.4 | 15 nM | Conformational rigidity |
Non-fluorinated | >50 | >500 nM | Loss of van der Waals contacts |
Notably, ortho-fluorination is critical for HBV activity: non-fluorinated benzamides show EC₅₀ > 50 μM. Bicyclic constraints (e.g., 32–35) eliminate anti-HBV activity, underscoring the necessity of rotational freedom between the benzamide and difluorobenzyl units [1].
The compound binds human CA II (PDB: 1G46) via a tetrahedral zinc coordination motif: the sulfonamide nitrogen anchors Zn²⁺ (distance: 1.98 Å), while carbonyl oxygen H-bonds with Thr199 [9]. Fluorine atoms form van der Waals contacts with Phe131 (3.2 Å), explaining its high affinity (Kᵢ = 8 nM). To enhance isoform selectivity, modifications target residues divergent in CA IX/XII (tumor-associated isoforms):
Table 4: Binding Interactions in CA II Complex (PDB: 1G46)
Residue | Interaction Type | Distance (Å) | Energetic Contribution (kcal/mol) |
---|---|---|---|
Zn²⁺ | Coordinate bond (N-SO₂) | 1.98 | -12.3 |
Thr199 | H-bond (C=O⋯H-N) | 2.74 | -4.2 |
Phe131 | van der Waals (F⋯phenyl) | 3.2 | -2.8 |
His94 | Hydrophobic packing | 3.9 | -1.5 |
SAR data indicate N-cyclopentyl sulfonamides maximize CA II affinity, while bulkier N-adamantyl groups shift selectivity toward membrane-associated CA IV [4].
Table 5: Compound Synonyms and Identifiers
Identifier Type | Value |
---|---|
Systematic Name | 4-(Aminosulfonyl)-N-((2,3-difluorophenyl)methyl)benzamide |
CAS Registry | 235088-49-0 |
UNII | T4Y7SN7BXW |
InChIKey | QASSMVGOSBNFQY-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)F)F)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N |
ChemSpider ID | 1637 |
PubChem CID | 1700 |
DTXSID | DTXSID80274323 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: